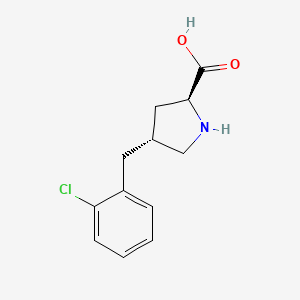

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid

描述

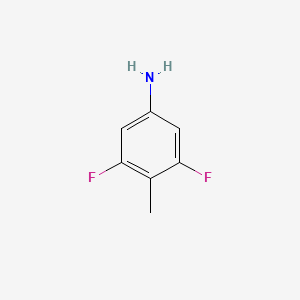

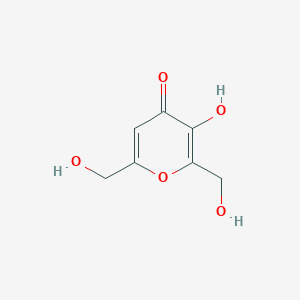

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure. The stereochemistry is specified by the S configuration at the second position and the R configuration at the fourth position. The compound contains a chlorobenzyl group attached to the pyrrolidine ring, and a carboxylic acid functional group.

Synthesis Analysis

The synthesis of this compound involves several steps. While there are variations, a common synthetic route includes the following:

Pyrrolidine Ring Formation : Pyrrolidine can be synthesized from an appropriate amine precursor. For example, cyclization of 2-chlorobenzylamine with a suitable reagent (such as phosgene or isocyanate ) yields the pyrrolidine ring.

Carboxylic Acid Functionalization : The carboxylic acid group can be introduced through various methods, such as oxidation of an alcohol or hydrolysis of an ester.

Chiral Center Creation : The stereochemistry at the second and fourth positions is crucial. Chiral reagents or catalysts are employed to selectively form the desired stereoisomers.

Molecular Structure Analysis

The molecular formula of this compound is C₁₁H₁₂ClNO₂ . The pyrrolidine ring provides rigidity, and the chlorobenzyl group contributes to its overall shape. The stereochemistry affects its interactions with other molecules.

Chemical Reactions Analysis

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid can participate in various chemical reactions:

- Esterification : Reacting with an alcohol to form an ester.

- Amide Formation : Reacting with an amine to form an amide.

- Acid-Base Reactions : Interacting with bases or acids to form salts.

- Substitution Reactions : The chlorobenzyl group can undergo substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the melting point to assess purity.

- Solubility : Determine its solubility in various solvents.

- Spectroscopic Data : Utilize techniques like NMR , IR , and MS for structural confirmation.

科学研究应用

Influenza Neuraminidase Inhibitors

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid derivatives have been explored for their potential as influenza neuraminidase inhibitors. A study by Wang et al. (2001) identified potent inhibitors in this category, which exhibited interactions with the enzyme's active site, demonstrating the therapeutic potential against influenza (Wang et al., 2001).

Beta-Peptide Oligomer Synthesis

Research by Huck and Gellman (2005) focused on the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives, including those related to (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid. These compounds were incorporated into beta-peptide oligomers, showing potential in biomedical applications due to their low intrinsic polarity, which may enhance bioavailability (Huck & Gellman, 2005).

Biotransformation in Organic Synthesis

Chen et al. (2012) reported on the use of (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid derivatives in organic synthesis. They used biocatalytic methods for the synthesis of aza-nucleoside analogues and drug-like compounds, demonstrating the utility of these derivatives in the creation of complex organic molecules (Chen et al., 2012).

Aurora Kinase Inhibition for Cancer Treatment

A compound structurally related to (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid was investigated by Henry and James (2006) for its potential as an Aurora kinase inhibitor, suggesting its utility in cancer therapy. This research highlights the potential of such compounds in developing treatments for cancer (Henry & James, 2006).

Structural Analysis in Chemistry

Studies like the one by Yuan et al. (2010) on (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid contribute to the structural understanding of related compounds. Such research aids in the development of new synthetic methods and the improvement of existing ones (Yuan et al., 2010).

安全和危害

- Toxicity : Assess its toxicity profile.

- Handling Precautions : Use appropriate protective gear when working with this compound.

未来方向

Research avenues include:

- Biological Activity : Investigate its potential as a drug candidate.

- Synthetic Modifications : Explore derivatives for improved properties.

属性

IUPAC Name |

(2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16)/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSBJCALHMABRX-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376003 | |

| Record name | (4R)-4-[(2-Chlorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

1049978-05-3 | |

| Record name | (4R)-4-[(2-Chlorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione](/img/structure/B1597653.png)

![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)